![molecular formula C35H42N5O5S- B14301024 3-Dodecyl-2-{[(6-{[4-(2-formylhydrazinyl)phenyl]carbamoyl}-1H-benzimidazol-2-yl)sulfanyl]methyl}phenyl carbonate CAS No. 112308-96-0](/img/structure/B14301024.png)
3-Dodecyl-2-{[(6-{[4-(2-formylhydrazinyl)phenyl]carbamoyl}-1H-benzimidazol-2-yl)sulfanyl]methyl}phenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dodecyl-2-{[(6-{[4-(2-formylhydrazinyl)phenyl]carbamoyl}-1H-benzimidazol-2-yl)sulfanyl]methyl}phenyl carbonate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole core, which is known for its biological activity, and a carbonate group, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecyl-2-{[(6-{[4-(2-formylhydrazinyl)phenyl]carbamoyl}-1H-benzimidazol-2-yl)sulfanyl]methyl}phenyl carbonate typically involves multiple steps. The starting materials include dodecylbenzene, benzimidazole derivatives, and formylhydrazine. The synthesis process may involve:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the formylhydrazine group: This step involves the reaction of the benzimidazole derivative with formylhydrazine in the presence of a suitable catalyst.
Attachment of the dodecyl group: This can be done through alkylation reactions using dodecyl halides.
Formation of the carbonate group: This step involves the reaction of the phenol derivative with phosgene or its safer alternatives like triphosgene.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Dodecyl-2-{[(6-{[4-(2-formylhydrazinyl)phenyl]carbamoyl}-1H-benzimidazol-2-yl)sulfanyl]methyl}phenyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology: The benzimidazole core is known for its biological activity, including antimicrobial and anticancer properties. This compound could be explored for similar activities.
Medicine: Due to its potential biological activity, the compound could be investigated for therapeutic applications, such as drug development.
Industry: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Dodecyl-2-{[(6-{[4-(2-formylhydrazinyl)phenyl]carbamoyl}-1H-benzimidazol-2-yl)sulfanyl]methyl}phenyl carbonate is not well-documented. based on its structure, it is likely to interact with various molecular targets and pathways. The benzimidazole core may bind to specific enzymes or receptors, modulating their activity. The formylhydrazine group could participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and are known for their biological activity.
Carbonate esters: These compounds contain the carbonate group and are used in various chemical reactions.
Uniqueness
3-Dodecyl-2-{[(6-{[4-(2-formylhydrazinyl)phenyl]carbamoyl}-1H-benzimidazol-2-yl)sulfanyl]methyl}phenyl carbonate is unique due to its combination of a benzimidazole core, a formylhydrazine group, and a dodecyl chain. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
112308-96-0 |
|---|---|
Molecular Formula |
C35H42N5O5S- |
Molecular Weight |
644.8 g/mol |
IUPAC Name |
[3-dodecyl-2-[[6-[[4-(2-formylhydrazinyl)phenyl]carbamoyl]-1H-benzimidazol-2-yl]sulfanylmethyl]phenyl] carbonate |
InChI |
InChI=1S/C35H43N5O5S/c1-2-3-4-5-6-7-8-9-10-11-13-25-14-12-15-32(45-35(43)44)29(25)23-46-34-38-30-21-16-26(22-31(30)39-34)33(42)37-27-17-19-28(20-18-27)40-36-24-41/h12,14-22,24,40H,2-11,13,23H2,1H3,(H,36,41)(H,37,42)(H,38,39)(H,43,44)/p-1 |
InChI Key |
KVUADSLSYGBDIP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(=CC=C1)OC(=O)[O-])CSC2=NC3=C(N2)C=C(C=C3)C(=O)NC4=CC=C(C=C4)NNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonic acid](/img/structure/B14300944.png)
-lambda~5~-arsane](/img/structure/B14300960.png)
![Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]-](/img/structure/B14300971.png)
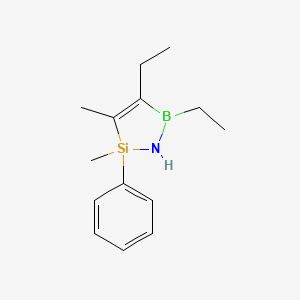
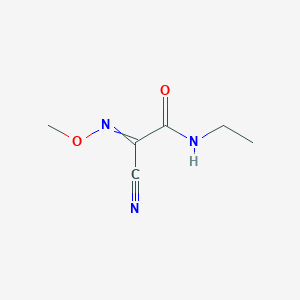
![1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one](/img/structure/B14300993.png)
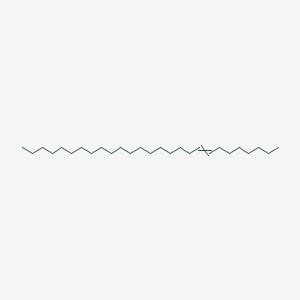
![N-[2-(Dimethylamino)ethyl]hexanamide](/img/structure/B14301011.png)

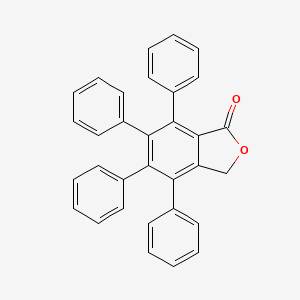
![2-Bromo-1-[5-chloro-7-(2-fluorobenzoyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B14301043.png)
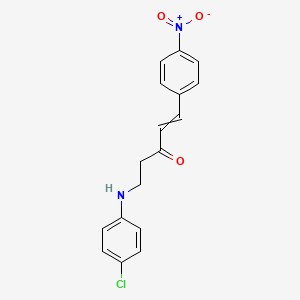
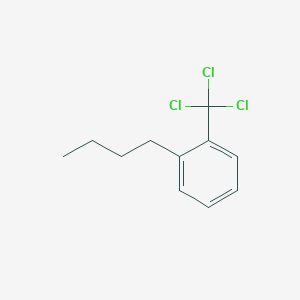
![Dimethyl benzo[g]phthalazine-1,4-dicarboxylate](/img/structure/B14301054.png)
